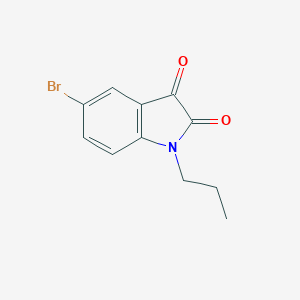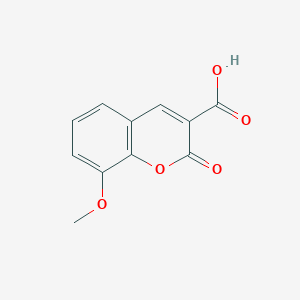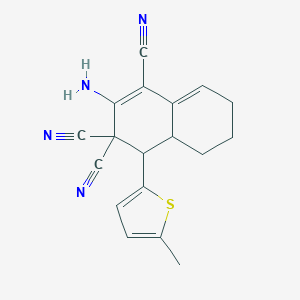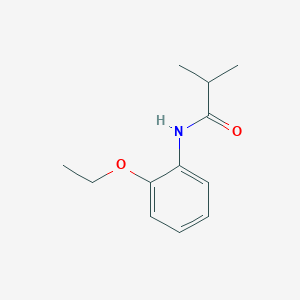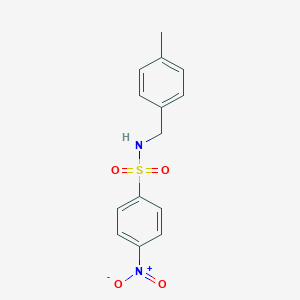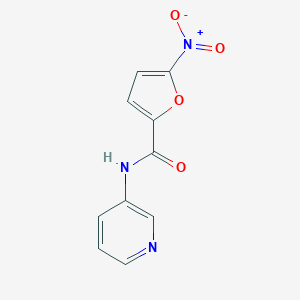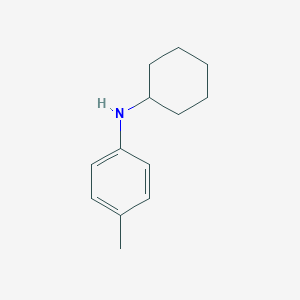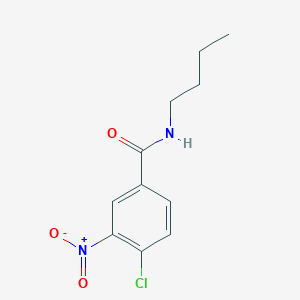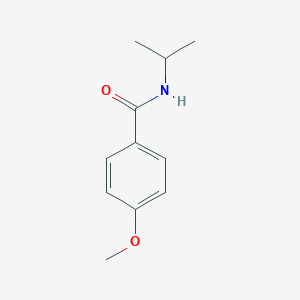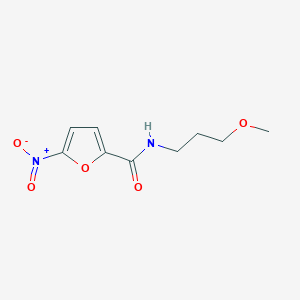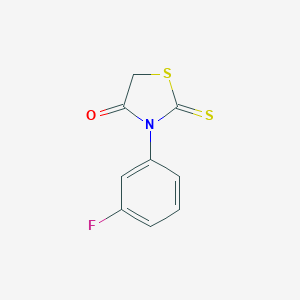
3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as FPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPTH is a thiazolidinone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Applications De Recherche Scientifique
FPTH has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the NF-κB pathway, which is involved in the regulation of immune responses. FPTH has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the activity of the proteasome, which is involved in the degradation of proteins.
Mécanisme D'action
The mechanism of action of FPTH is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cellular signaling and regulation. FPTH has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins, and the NF-κB pathway, which is involved in the regulation of immune responses.
Effets Biochimiques Et Physiologiques
FPTH has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. FPTH has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. In addition, FPTH has been found to exhibit anti-inflammatory properties by inhibiting the activity of the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FPTH in lab experiments is its ability to inhibit the activity of various enzymes and pathways involved in cellular signaling and regulation. This makes it a potentially useful compound for drug discovery and development. However, one of the limitations of using FPTH in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for research on FPTH. One area of research could be the development of more efficient synthesis methods for FPTH, which could improve the yield and purity of the compound. Another area of research could be the exploration of FPTH's potential applications in the treatment of viral infections, as it has been shown to exhibit anti-viral properties. Additionally, further research could be conducted to better understand the mechanism of action of FPTH and its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of FPTH involves the reaction of 3-fluorobenzaldehyde with thiourea in the presence of acetic acid. The resulting product is then treated with chloroacetyl chloride to form the thiazolidinone ring. The final compound is obtained by the addition of sodium ethoxide to the reaction mixture. The overall yield of the synthesis is around 60%.
Propriétés
Numéro CAS |
56676-50-7 |
|---|---|
Nom du produit |
3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one |
Formule moléculaire |
C9H6FNOS2 |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6FNOS2/c10-6-2-1-3-7(4-6)11-8(12)5-14-9(11)13/h1-4H,5H2 |
Clé InChI |
VXWKCDITSXADSD-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)F |
SMILES canonique |
C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)F |
Autres numéros CAS |
56676-50-7 |
Solubilité |
1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
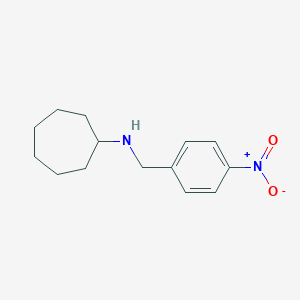
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
